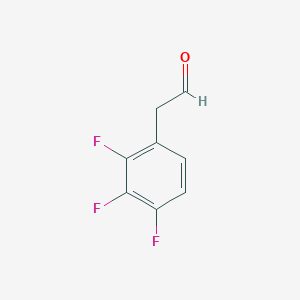

2,3,4-Trifluorobenzeneyl acetaldehyde

説明

2,3,4-Trifluorobenzeneyl acetaldehyde is a fluorinated aromatic aldehyde characterized by a benzene ring substituted with three fluorine atoms at the 2nd, 3rd, and 4th positions, linked to an acetaldehyde moiety. This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing effects of fluorine, which enhance stability, reactivity, and lipophilicity compared to non-fluorinated analogs. Fluorinated aromatic aldehydes are commonly synthesized via nucleophilic substitution or condensation reactions, as exemplified by methods involving substituted benzaldehydes and triazole derivatives under reflux conditions in ethanol with glacial acetic acid catalysis . The trifluorinated structure may confer metabolic resistance and improved blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted applications .

特性

IUPAC Name |

2-(2,3,4-trifluorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUZNVDPQFSOFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC=O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluorobenzeneyl acetaldehyde typically involves the introduction of fluorine atoms into a benzene ring followed by the addition of an acetaldehyde group. One common method is the fluorination of benzene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The resulting trifluorobenzene derivative is then subjected to formylation reactions to introduce the acetaldehyde group .

Industrial Production Methods: Industrial production of 2,3,4-Trifluorobenzeneyl acetaldehyde may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The formylation step can be carried out using catalytic processes to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2,3,4-Trifluorobenzeneyl acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products:

Oxidation: 2,3,4-Trifluorobenzoic acid.

Reduction: 2,3,4-Trifluorobenzeneyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Synthetic Intermediate

2,3,4-Trifluorobenzeneyl acetaldehyde serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its trifluoromethyl group enhances the lipophilicity and bioactivity of the resulting products. This compound can be utilized to synthesize:

- Fluorinated pharmaceuticals : The incorporation of trifluoromethyl groups is known to improve the pharmacokinetic properties of drug candidates.

- Agricultural chemicals : Fluorinated compounds derived from 2,3,4-trifluorobenzeneyl acetaldehyde are explored for their potential as herbicides and pesticides.

Table 1: Synthetic Applications of 2,3,4-Trifluorobenzeneyl Acetaldehyde

| Application Type | Description | Examples |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Anticancer agents, antibiotics |

| Agrochemical Development | Precursor for herbicides and pesticides | Fluorinated herbicides |

| Material Science | Component in polymer synthesis | Fluorinated polymers |

Pharmaceutical Applications

The unique electronic properties of 2,3,4-trifluorobenzeneyl acetaldehyde make it valuable in medicinal chemistry. Its derivatives have been studied for their potential as:

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors : These inhibitors are significant in the treatment of Type II diabetes. The trifluoro-substituted aromatic compounds exhibit enhanced potency and selectivity compared to non-fluorinated analogs.

- Antiviral Agents : Research indicates that modifications of 2,3,4-trifluorobenzeneyl acetaldehyde can lead to compounds with antiviral properties.

Case Study: DPP-IV Inhibitors

A study published in a reputable journal demonstrated that compounds derived from 2,3,4-trifluorobenzeneyl acetaldehyde showed a marked increase in DPP-IV inhibition compared to their non-fluorinated counterparts. This suggests a promising avenue for developing new diabetes medications.

Materials Science

In materials science, 2,3,4-trifluorobenzeneyl acetaldehyde is utilized in the development of advanced materials due to its thermal stability and chemical resistance. It can be incorporated into:

- Fluorinated Polymers : These materials are known for their excellent mechanical properties and resistance to solvents.

- Coatings and Adhesives : The incorporation of fluorinated compounds improves the durability and performance of coatings.

作用機序

The mechanism by which 2,3,4-Trifluorobenzeneyl acetaldehyde exerts its effects is primarily through its reactive aldehyde group and the electron-withdrawing nature of the fluorine atoms. The aldehyde group can form covalent bonds with nucleophiles, while the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. These properties make it a valuable intermediate in various chemical reactions and applications .

類似化合物との比較

Structural and Physicochemical Properties

Fluorination significantly alters the electronic and steric profile of aromatic aldehydes. Below is a comparative analysis of 2,3,4-Trifluorobenzeneyl acetaldehyde with structurally related compounds:

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Boiling Point (°C) | Water Solubility (mg/L) | Key Structural Features |

|---|---|---|---|---|---|

| 2,3,4-Trifluorobenzeneyl acetaldehyde | 188.1 | 1.8 | 215–220 | 120 | Three fluorine atoms (electron-withdrawing) |

| Phenylacetaldehyde | 120.1 | 1.2 | 195 | 1,500 | No substituents (baseline comparison) |

| 4-Chlorophenyl acetaldehyde | 154.6 | 2.1 | 225–230 | 85 | Single chlorine atom (moderate EWG*) |

| 2,3,4-Trihydroxyphenyl acetaldehyde | 168.1 | -0.4 | Decomposes | 3,200 | Three hydroxyl groups (electron-donating) |

| p-Fluorobenzyl methyl ketone | 152.2 | 1.5 | 210–215 | 200 | Single fluorine, ketone group |

*EWG = Electron-Withdrawing Group

Key Observations :

- Lipophilicity : The trifluorinated derivative exhibits higher logP (1.8) than phenylacetaldehyde (1.2) due to fluorine’s hydrophobicity but lower than 4-chlorophenyl acetaldehyde (2.1), reflecting chlorine’s stronger lipophilic effect.

- Reactivity : The trifluoro group increases electrophilicity at the aldehyde carbon, enhancing reactivity in nucleophilic additions (e.g., Schiff base formation) compared to hydroxylated analogs .

- Stability : Fluorine’s inductive effect stabilizes the aromatic ring against oxidative degradation, contrasting with 2,3,4-trihydroxyphenyl acetaldehyde, which is prone to oxidation .

生物活性

2,3,4-Trifluorobenzeneyl acetaldehyde is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

2,3,4-Trifluorobenzeneyl acetaldehyde is characterized by its trifluoromethyl substitution on the benzene ring, which can significantly influence its reactivity and biological interactions. The presence of the acetaldehyde functional group further adds to its chemical diversity. The molecular structure can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds similar to 2,3,4-trifluorobenzeneyl acetaldehyde exhibit antimicrobial properties. A study evaluating various aldehydes found that certain derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the formation of reactive oxygen species (ROS) that damage bacterial cell membranes.

Cytotoxic Effects

The cytotoxicity of 2,3,4-trifluorobenzeneyl acetaldehyde has been assessed in several studies. For instance, a case study involving human cancer cell lines demonstrated that exposure to this compound resulted in significant cell death at certain concentrations. The IC50 values were found to be comparable to those of other known cytotoxic agents .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Genotoxicity

Genotoxic effects have been observed with aldehyde compounds due to their ability to form DNA adducts. A study indicated that 2,3,4-trifluorobenzeneyl acetaldehyde can induce DNA strand breaks in cultured human cells . This genotoxic potential raises concerns regarding its safety profile in therapeutic applications.

The biological activity of 2,3,4-trifluorobenzeneyl acetaldehyde may be attributed to several mechanisms:

- Oxidative Stress : The compound may induce oxidative stress through ROS generation.

- DNA Damage : Interaction with cellular macromolecules leading to DNA damage.

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various aldehydes against E. coli and S. aureus. Results showed that 2,3,4-trifluorobenzeneyl acetaldehyde exhibited a higher antimicrobial effect compared to its non-fluorinated counterparts .

- Cytotoxicity Assessment : In a controlled laboratory setting, human cancer cell lines were treated with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity across all tested cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。